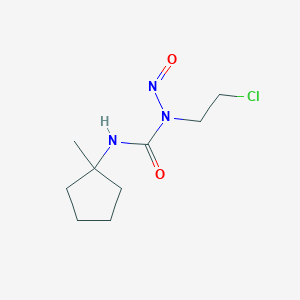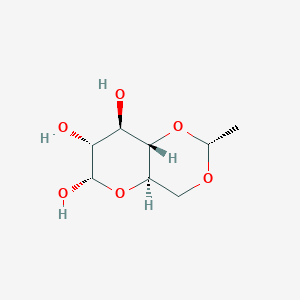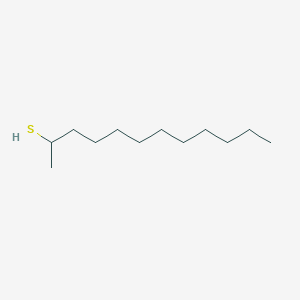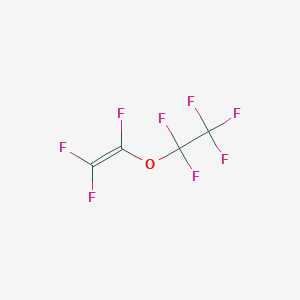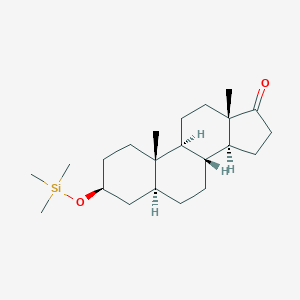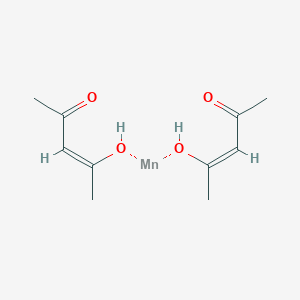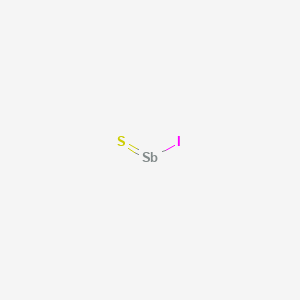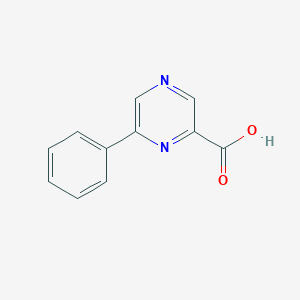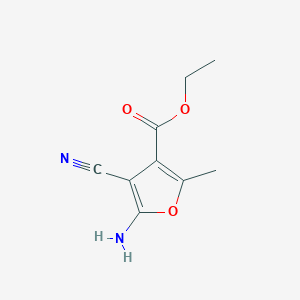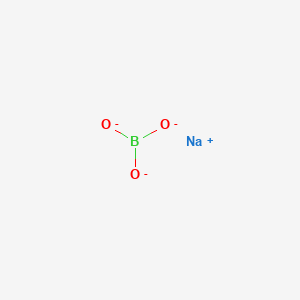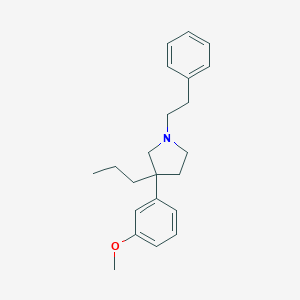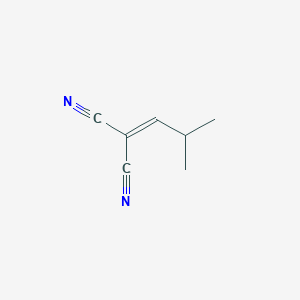
Propanedinitrile, (2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (2-methylpropylidene)-, also known as acrylonitrile, is a colorless liquid with a pungent odor. It is a highly reactive compound that is widely used in the chemical industry for the production of plastics, synthetic rubber, and fibers. In recent years, propanedinitrile has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology.
Mécanisme D'action
The mechanism of action of propanedinitrile is not fully understood, but it is believed to involve the covalent modification of cellular proteins and enzymes. Propanedinitrile is a highly reactive electrophile that can form adducts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This can lead to the inhibition or activation of enzymatic activity, depending on the location and nature of the adduct.
Effets Biochimiques Et Physiologiques
Propanedinitrile has been shown to have a range of biochemical and physiological effects in various cell types and organisms. It can induce oxidative stress and DNA damage, leading to cell death and apoptosis. Propanedinitrile can also modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune response. In addition, propanedinitrile has been shown to have neurotoxic effects, leading to the disruption of neuronal function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Propanedinitrile has several advantages for use in lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, it also has several limitations, including its volatility, instability, and potential for side reactions. Careful handling and storage are required to avoid exposure to propanedinitrile, which can cause skin and respiratory irritation.
Orientations Futures
There are several future directions for research on propanedinitrile, including the development of new synthetic methods, the identification of novel biological targets, and the exploration of its potential applications in nanotechnology and materials science. One promising area of research is the use of propanedinitrile as a building block for the synthesis of functionalized polymers and materials, which could have applications in drug delivery, catalysis, and electronics. Another area of research is the investigation of the role of propanedinitrile in cellular signaling and gene regulation, which could lead to the development of new therapeutic strategies for cancer and other diseases.
Méthodes De Synthèse
Propanedinitrile can be synthesized through a variety of methods, including the ammoxidation of propylene, the dehydration of acrylamide, and the oxidation of propane. The most common method for the industrial production of propanedinitrile is the ammoxidation of propylene, which involves the reaction of propylene, ammonia, and oxygen over a catalyst.
Applications De Recherche Scientifique
Propanedinitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In addition, propanedinitrile has been used as a building block for the synthesis of various pharmacologically active compounds, such as Propanedinitrile, (2-methylpropylidene)-e-based drugs and inhibitors of protein kinases.
Propriétés
Numéro CAS |
13134-03-7 |
|---|---|
Nom du produit |
Propanedinitrile, (2-methylpropylidene)- |
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-(2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2/c1-6(2)3-7(4-8)5-9/h3,6H,1-2H3 |
Clé InChI |
QJVQEWMEWWZHHF-UHFFFAOYSA-N |
SMILES |
CC(C)C=C(C#N)C#N |
SMILES canonique |
CC(C)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



